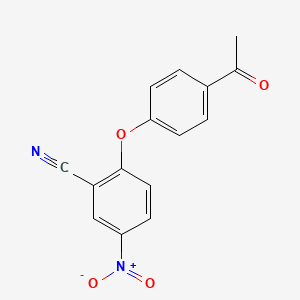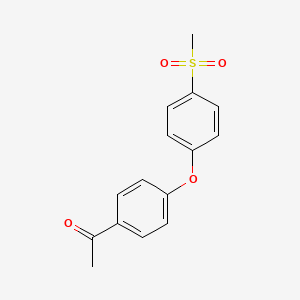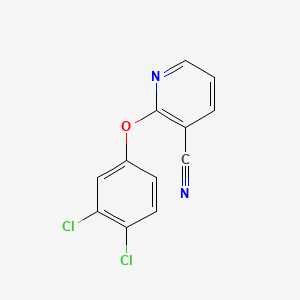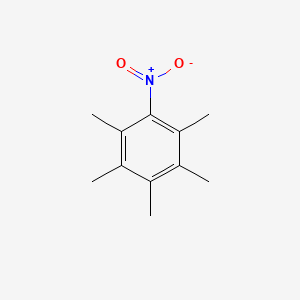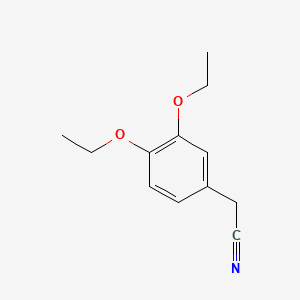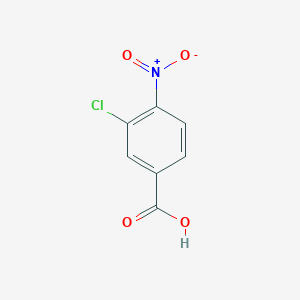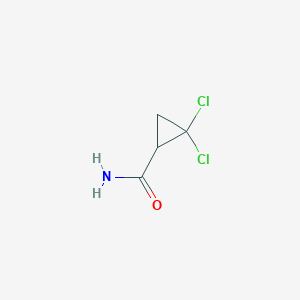
2,2-Dichlorocyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorocyclopropane-1-carboxamide is a chemical compound with the molecular formula C4H5Cl2NO . It is used in scientific research and has versatile properties, making it valuable for various applications such as studying organic reactions and creating novel pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of 2,2-Dichlorocyclopropane-1-carboxamide is represented by the InChI code1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) . The compound has a molecular weight of 154 . Physical And Chemical Properties Analysis
2,2-Dichlorocyclopropane-1-carboxamide is a powder with a melting point of 145-146°C . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
- Summary of the application : 2,2-Dichlorocyclopropane-1-carboxamide is used as a starting material in the synthesis of gem-dichlorocyclopropanes and 1,3-dioxacyclanes . These compounds are formed in quantitative yield as a result of the addition of dichlorocarbene to carbon–carbon double bonds by the Makoshi method and the condensation of olefins with aldehydes (Prince reaction) in the presence of acid catalysts .
- Methods of application or experimental procedures : The basic platform compounds include the transformation products of olefins and dienes, that is, substituted gem-dichlorocyclopropanes and 1,3-dioxacyclanes . These compounds are easily formed in quantitative yield as a result of the addition of dichlorocarbene to carbon–carbon double bonds by the Makoshi method (Scheme 1) and the condensation of olefins with aldehydes (Prince reaction) in the presence of acid catalysts (Scheme 2) .
- Results or outcomes obtained : The synthesized substances have shown possibilities of being used as biologically active compounds, as well as preparations capable of inhibiting the acid corrosion of metals .
Synthesis of Cyclopropane-Containing Natural Products
- Summary of the application : 2,2-Dichlorocyclopropane-1-carboxamide can be used in the synthesis of cyclopropane-containing natural products . These natural products have diverse applications in medicinal chemistry and other fields .
- Methods of application or experimental procedures : The synthesis involves the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
- Results or outcomes obtained : The synthesized cyclopropane-containing natural products can be used in various applications, including as design elements of bioactive molecules .
Medicinal Chemistry
- Summary of the application : Cyclopropanes, which can be synthesized from 2,2-Dichlorocyclopropane-1-carboxamide, are important structural motifs in medicinal chemistry . They are used to increase potency, reduce off-target effects, and fine-tune metabolic stability .
- Methods of application or experimental procedures : The synthesis of these cyclopropanes involves specific chemical reactions and procedures .
- Results or outcomes obtained : The synthesized cyclopropanes can be used in the development of new drugs and therapies .
Synthesis of gem-Dichlorocyclopropane Derivatives Containing 1,3-Dioxolane Fragments
- Summary of the application : 2,2-Dichlorocyclopropane-1-carboxamide can be used in the synthesis of gem-dichlorocyclopropane derivatives containing 1,3-dioxolane fragments . These derivatives are of considerable interest as intermediates in the synthesis of solvents, inhibitors, additives to fuels, oils, and polymers, and biological preparations .
- Methods of application or experimental procedures : The synthesis involves the reaction of 2-phenyl-gem-dichlorocyclopropane or (2,2-dichlorocyclopropyl)benzene with ethyl alcohol in the presence of solid alkali . This gives phenylacrolein diethyl acetal or (2,2-diethoxy-1-methylethyl)benzene, which, upon subsequent dichlorocarbenation and transacetalization with ethylene glycol, forms 2-(2,2-dichloro-1-phenylcyclopropyl)-1,3-dioxolane .
- Results or outcomes obtained : The synthesized gem-dichlorocyclopropane derivatives containing 1,3-dioxolane fragments can be used in various applications, including as intermediates in the synthesis of solvents, inhibitors, additives to fuels, oils, and polymers, and biological preparations .
Research Use
- Summary of the application : 2,2-Dichlorocyclopropane-1-carboxamide is used for research purposes . It is not intended for diagnostic or therapeutic use .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or outcomes obtained : The outcomes would vary depending on the specific research context .
Safety And Hazards
The safety information for 2,2-Dichlorocyclopropane-1-carboxamide indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 .
Propiedades
IUPAC Name |
2,2-dichlorocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMCBWMYUEVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337335 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorocyclopropane-1-carboxamide | |
CAS RN |
75885-60-8 |
Source


|
| Record name | 2,2-Dichlorocyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75885-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

